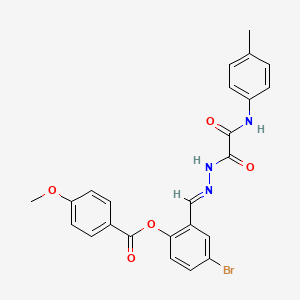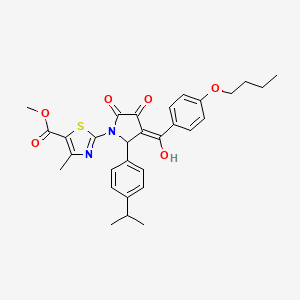![molecular formula C29H22N4OS B12017496 (2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile](/img/structure/B12017496.png)
(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile: , also known by its systematic name (2E)-2-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one , is a complex organic compound with the following structural formula:
(2E)-3-3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL-2-(1,3-benzothiazol-2-YL)-2-propenenitrile
This compound combines a pyrazole ring, a benzothiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another approach is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials. These methods allow for the construction of the complex heterocyclic system.
Industrial Production:: While specific industrial production methods are not widely documented, researchers have explored scalable and sustainable approaches. Green chemistry principles, such as using benign solvents and minimizing waste, are increasingly relevant in the synthesis of compounds like this one.
Chemical Reactions Analysis
Reactions::
(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed from these reactions may include derivatives with modified functional groups or altered ring structures. Detailed studies are needed to elucidate specific products.
Scientific Research Applications
Chemistry::
Catalysis: The compound’s unique structure may enable catalytic applications.
Materials Science: It could serve as a building block for novel materials.
Drug Discovery: Investigate its potential as a drug candidate due to its diverse biological activities.
Enzyme Inhibition: Explore its effects on enzymes involved in disease pathways.
Fluorescent Materials: Its aromatic rings may contribute to fluorescence properties.
Electroluminescent Devices: Investigate its use in optoelectronics.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, properties, and applications with related benzothiazoles. Researchers can explore databases and literature to identify analogous compounds.
Properties
Molecular Formula |
C29H22N4OS |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H22N4OS/c1-3-15-34-24-13-14-25(20(2)16-24)28-22(19-33(32-28)23-9-5-4-6-10-23)17-21(18-30)29-31-26-11-7-8-12-27(26)35-29/h3-14,16-17,19H,1,15H2,2H3/b21-17+ |
InChI Key |
LDCIKTCKAIMHLF-HEHNFIMWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)



![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)
![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12017467.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)



![N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12017494.png)
